4,4'-二氯反式-二苯乙烯

描述

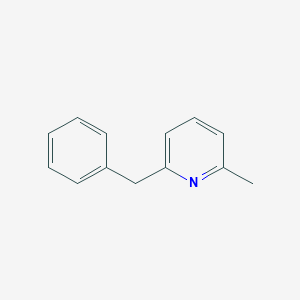

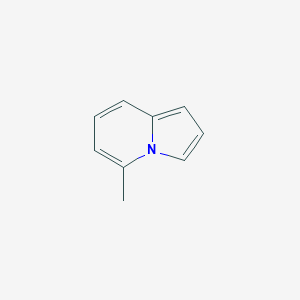

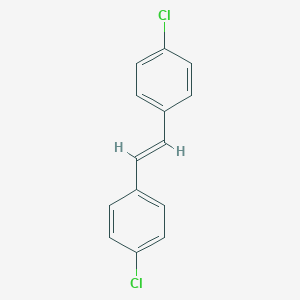

4,4’-Dichloro-trans-stilbene (DCS) is a compound with the molecular formula C14H10Cl2 . It has a molecular weight of 249.1 g/mol . The IUPAC name for this compound is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene . It is a derivative of stilbene, a fundamental molecule with several important biological and technological properties .

Molecular Structure Analysis

The molecule of 4,4’-Dichloro-trans-stilbene is not planar. The most populated conformations are a couple of symmetry-related, propeller-like structures, belonging to the C2 point group, characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane . There are also a couple of symmetry-related Ci structures where the rings are parallel, like the pedals of a cycle, having the two rings conrotated of an angle of ∼18.7° with respect to the vinyl fragment .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloro-trans-stilbene include a molecular weight of 249.1 g/mol, a XLogP3-AA of 5.4, and a complexity of 197 . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 2 rotatable bonds . The exact mass and monoisotopic mass are 248.0159557 g/mol . The topological polar surface area is 0 Ų .

科学研究应用

Cancer Research

4,4’-Dichloro-trans-stilbene and its analogues have been studied for their potential in cancer research . For instance, Resveratrol and its analogue 4,4′-Dihydroxy-trans-stilbene have been shown to inhibit Lewis Lung Carcinoma growth in vivo through apoptosis, autophagy, and modulation of the tumor microenvironment . This suggests that 4,4’-Dichloro-trans-stilbene could have similar properties and potential applications in cancer research.

Antimicrobial Properties

Stilbene derivatives, including 4,4’-Dichloro-trans-stilbene, have been found to exhibit antimicrobial properties . They have shown activity against both gram-positive and gram-negative bacteria, with a broader range of antimicrobial activity against gram-positive bacteria . This makes them potential candidates for the development of new antimicrobial agents.

Antifungal Properties

In addition to their antimicrobial properties, stilbene derivatives have also demonstrated antifungal properties . This suggests that 4,4’-Dichloro-trans-stilbene could be used in the development of antifungal agents.

Biochemical Research

4,4’-Dichloro-trans-stilbene has been used in biochemical research. For example, it has been used in the study of unspecific peroxygenases (UPOs) from various basidiomycetes . These enzymes were found to catalyze the regioselective hydroxylation of trans-stilbene to 4,4′-dihydroxy-trans-stilbene .

Chemical Synthesis

4,4’-Dichloro-trans-stilbene can be considered as the prototype of a series of stilbenes substituted in 4,4’ positions to enhance their properties . This suggests its potential use in the synthesis of new chemical compounds.

Potential Applications as Preservatives

Due to their antimicrobial and antifungal properties, stilbene derivatives could potentially be used as preservatives . This suggests that 4,4’-Dichloro-trans-stilbene could have applications in this field.

安全和危害

作用机制

Target of Action

It is known that stilbenes, a class of compounds to which 4,4’-dichloro-trans-stilbene belongs, have been found to have many biological actions . They are known to interact with various targets in the body, leading to a range of effects.

Mode of Action

The mode of action of 4,4’-Dichloro-trans-stilbene involves its interaction with its targets, leading to changes in cellular processes. It is known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .

Biochemical Pathways

Stilbenes, including 4,4’-Dichloro-trans-stilbene, affect several biochemical pathways. They are known to regulate fat metabolism through various pathways, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . These pathways are crucial for maintaining the body’s energy balance and overall health.

Pharmacokinetics

It is known that stilbenes, in general, have low oral bioavailability . This is an important factor that can impact the compound’s bioavailability and effectiveness.

Result of Action

The result of the action of 4,4’-Dichloro-trans-stilbene is the modulation of various biological processes. For example, it has been found to increase apoptosis and autophagy in certain types of cancer cells . This can lead to a reduction in tumor growth and potentially contribute to cancer treatment.

Action Environment

The action of 4,4’-Dichloro-trans-stilbene can be influenced by various environmental factors. For instance, the conformational equilibrium of the compound in solution could play a role in its biological properties . The most populated conformations found are the couple of symmetry-related, propeller-like structures, belonging to the C2 point group and characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane .

属性

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the main finding of the research paper "The stable conformations of 4,4′-dichloro-trans-stilbene in solution by liquid crystal NMR spectroscopy"?

A1: The research paper investigated the stable conformations of 4,4'-Dichloro-trans-stilbene in solution using liquid crystal NMR spectroscopy. While the abstract doesn't provide specific results, it indicates that the study aimed to determine the preferred three-dimensional shape of the molecule in a liquid crystal environment. [] This type of information is crucial for understanding how the molecule might interact with other molecules and could be relevant for potential applications in materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。